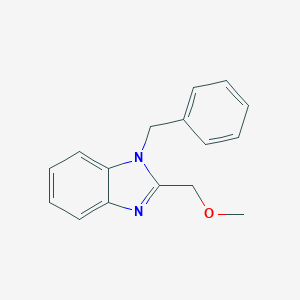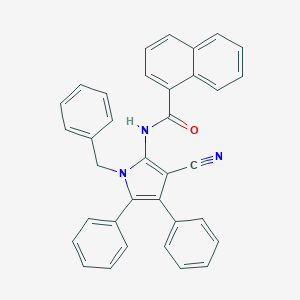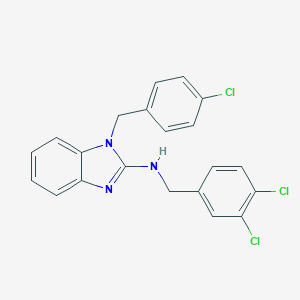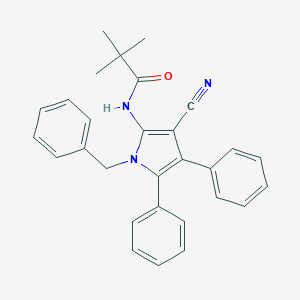
1-Benzyl-2-methoxymethyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methoxymethyl-1H-benzoimidazole is a benzimidazole derivative that has garnered significant attention due to its potential therapeutic and industrial applications. This compound exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methoxymethyl-1H-benzoimidazole can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with benzyl isocyanide derivatives under specific reaction conditions . Another method includes the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to increase yield and reduce reaction time significantly .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methoxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-2-methoxymethyl-1H-benzoimidazole has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methoxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
- Benzimidazole
- 2-Substituted benzimidazoles
- 1-Methylbenzimidazole
- 2-Phenylbenzimidazole
Comparison: 1-Benzyl-2-methoxymethyl-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzimidazole derivatives. Its methoxymethyl and benzyl groups contribute to its enhanced stability and bioavailability .
Properties
IUPAC Name |
1-benzyl-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-12-16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKAGMRPDCVURA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B378949.png)

![Prop-2-enyl 5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378952.png)

![N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B378956.png)
![2-(4-CHLOROPHENOXY)-N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]ACETAMIDE](/img/structure/B378957.png)
![10-(Furan-2-ylmethyl)-4-[(2-methylphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B378959.png)
![2,3-DIMETHYLPHENYL (8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) ETHER](/img/structure/B378960.png)

![N-butyl-7-(furan-2-ylmethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B378963.png)
![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4(3H)-quinazolinone](/img/structure/B378965.png)
![3-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B378968.png)
![1-Benzyl-2-[(2-methylphenoxy)methyl]benzimidazole](/img/structure/B378970.png)
![[2,4,5-Triacetyloxy-1,6-bis(4-methoxyanilino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B378972.png)
